Technical Monograph: 2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid
Technical Monograph: 2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid
High-Performance Residue for Peptide Therapeutics & Peptidomimetics[1][2]
Executive Summary
2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid (commonly referred to as Boc-2-Nal-OH or Boc-3-(2-naphthyl)-L-alanine ) is a non-canonical amino acid derivative critical to modern drug discovery.[1] It serves as a hydrophobic building block in Solid-Phase Peptide Synthesis (SPPS), specifically utilized to enhance the pharmacokinetic profile of peptide therapeutics.[2]
Unlike natural amino acids, the inclusion of the naphthalene moiety at the
-
Enhance Proteolytic Stability: The non-native side chain retards enzymatic degradation by serum proteases.
-
Optimize Receptor Binding: The extended aromatic system facilitates strong
- stacking and hydrophobic interactions within deep receptor pockets. -
Modulate Membrane Permeability: Increased lipophilicity assists in crossing biological barriers.
Chemical Profile & Physicochemical Properties[2][4][5][6][7][8]
The compound consists of an alanine backbone substituted at the 3-position with a 2-naphthyl group, protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group.[1][3][4][5][]
| Property | Specification |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid |
| Common Name | Boc-2-Nal-OH; Boc-3-(2-naphthyl)-L-alanine |
| CAS Number | 58438-04-3 (L-isomer) |
| Molecular Formula | |
| Molecular Weight | 315.36 g/mol |
| Solubility | Soluble in DCM, DMF, DMSO, Ethanol; Insoluble in Water |
| Appearance | White to off-white powder |
| Purity Standard |
Structural Distinction: 2-Nal vs. 1-Nal
The positional isomerism of the naphthyl group is chemically significant.[1][2][7]
-
1-Nal: Attached at the
-position of the naphthalene ring.[1] It creates significant steric bulk near the peptide backbone, restricting conformational freedom.[] -
2-Nal (Subject): Attached at the
-position.[1][3][5] It projects the aromatic ring linearly away from the backbone, mimicking Tryptophan or Phenylalanine but with extended reach, making it ideal for probing deep hydrophobic pockets in GPCRs and enzymes.
Synthetic Utility: Boc-SPPS Protocols
Boc-2-Nal-OH is designed for Boc chemistry SPPS .[1] This strategy relies on the acid-lability of the Boc group (removed by TFA) and the stability of the benzyl-based side-chain protection (removed by HF).[8]
3.1 Mechanistic Workflow
The incorporation of Boc-2-Nal-OH requires careful attention to steric hindrance.[1] While less bulky than 1-Nal, the 2-naphthyl side chain can still retard coupling rates compared to Alanine or Glycine.
Figure 1: Standard Boc-SPPS cycle for incorporating sterically demanding residues.
3.2 Critical Experimental Considerations
-
Coupling Reagents: For bulky residues like 2-Nal, highly efficient coupling reagents such as HATU or COMU are preferred over standard DIC/HOBt to prevent deletion sequences.[1]
-
Racemization Risk: Activation of urethane-protected amino acids (like Boc-AA) generally suppresses racemization.[1] However, excessive base (DIEA/TMP) during HBTU activation can induce proton abstraction at the
-carbon. Recommendation: Use collidine or limit base equivalents to 2.0 eq relative to the amino acid. -
Solvent Choice: The hydrophobicity of the naphthyl group can lead to aggregation on-resin. Using "magic mixture" solvents (DCM/DMF/NMP blends) or adding chaotropic salts (e.g., KSCN) can disrupt aggregation during coupling.
Pharmacological Impact & Applications[5][12][13]
4.1 Protease Resistance
The 2-naphthyl side chain is not recognized by common endogenous proteases (e.g., trypsin, chymotrypsin). Incorporating 2-Nal at cleavage sites (e.g., replacing Phenylalanine) significantly extends the plasma half-life of peptide drugs.
4.2 Hydrophobic "Hot Spot" Targeting
In drug design, 2-Nal is often used to scan for hydrophobic pockets.
-
Case Study (Antimicrobial Peptides): Replacement of Tryptophan with 2-Nal in cationic antimicrobial peptides often retains or enhances bactericidal activity while altering hemolytic toxicity profiles due to changes in membrane insertion depth.
-
Case Study (GPCR Ligands): In somatostatin analogs, 2-Nal replaces Phe to increase binding affinity to SSTR subtypes via enhanced
-stacking.[1]
Experimental Protocol: Manual Coupling of Boc-2-Nal-OH
Objective: Couple Boc-2-Nal-OH to a resin-bound peptide amine.
Materials:
-
Boc-2-Nal-OH (3.0 equivalents relative to resin loading)[1]
-
HBTU (2.9 equivalents)
-
DIEA (Diisopropylethylamine) (6.0 equivalents)
-
DMF (Dimethylformamide, anhydrous)
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation: Swell the resin (with free amine terminus) in DCM for 20 minutes. Drain.
-
Activation:
-
Dissolve Boc-2-Nal-OH and HBTU in minimal DMF.
-
Add DIEA immediately prior to adding to the resin.
-
Note: Pre-activation time should not exceed 2 minutes to avoid guanidinium formation.
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 60–90 minutes .
-
Optimization: For difficult sequences, perform a "double couple" (drain and repeat with fresh reagents).
-
-
Monitoring: Perform a Kaiser test (ninhydrin).
-
Blue beads: Incomplete coupling
Recouple. -
Colorless/Yellow beads: Complete coupling
Proceed.
-
-
Washing: Wash resin with DMF (
min) and DCM ( min).
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]
-
Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.
-
Storage: Store at +2°C to +8°C (desiccated). For long-term storage, -20°C is preferred to prevent slow hydrolysis or oxidation.
-
Stability: Stable under normal conditions. Avoid strong oxidizers.
References
-
PubChem. (n.d.).[3] Boc-3-(2-naphthyl)-L-alanine (Compound CID 7020908).[1][3][5] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Fisher Scientific. (n.d.). N-Boc-3-(2-naphthyl)-L-alanine, 97%. Retrieved January 30, 2026, from [Link]
-
He, S., et al. (2023).[9] Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. Acta Biomaterialia. Retrieved January 30, 2026, from [Link]
Sources
- 1. CAS 58438-04-3 | Boc-3-(2-naphthyl)-L-alanine - Synblock [synblock.com]
- 2. lifetein.com [lifetein.com]
- 3. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Boc-3-(2-naphthyl)-L-alanine, 97% | Fisher Scientific [fishersci.ca]
- 7. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
